N-(2,6-dichlorophenyl)benzamide

Crystallography Conformational Analysis Solid-State Chemistry

N-(2,6-Dichlorophenyl)benzamide (CAS 10286-88-1) is a sterically hindered, non-planar benzanilide (dihedral ~57°, anti conformation) with a distinct H-bonded chain along the a-axis. Its unique 2,6-dichloro substitution pattern makes it an essential SAR negative control—substituting it with 2,4-, 3,4-, or 3,5-isomers can lead to erroneous biological interpretations. Ideal as an XRD calibrant, co-crystallization template, and computational model validation reference for ortho-substitution effects. Confirm steric boundaries in your binding pocket with this architecturally validated building block.

Molecular Formula C13H9Cl2NO
Molecular Weight 266.12 g/mol
CAS No. 10286-88-1
Cat. No. B088567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dichlorophenyl)benzamide
CAS10286-88-1
SynonymsN-(2,6-Dichlorophenyl)benzamide
Molecular FormulaC13H9Cl2NO
Molecular Weight266.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C13H9Cl2NO/c14-10-7-4-8-11(15)12(10)16-13(17)9-5-2-1-3-6-9/h1-8H,(H,16,17)
InChIKeyKGDQECZKWWPUTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,6-Dichlorophenyl)benzamide (CAS 10286-88-1): Key Properties and Procurement Baseline


N-(2,6-Dichlorophenyl)benzamide (CAS 10286-88-1) is a chlorinated benzanilide derivative with the molecular formula C₁₃H₉Cl₂NO and a molecular weight of 266.12 g/mol . It serves as a fundamental building block in medicinal chemistry and materials science, with its 2,6-dichloro substitution pattern conferring distinct conformational and solid-state properties [1].

Why N-(2,6-Dichlorophenyl)benzamide Cannot Be Substituted with Other Dichlorobenzamides


Despite sharing the same molecular formula and weight, positional isomers of dichlorophenylbenzamide exhibit fundamentally different conformational preferences and solid-state packing arrangements. These differences arise from the specific arrangement of chlorine atoms on the aniline ring, which dictate the dihedral angles between the benzoyl and aniline rings and the hydrogen-bonding networks in the crystal lattice [1]. Consequently, substituting N-(2,6-dichlorophenyl)benzamide with its 2,4-, 3,4-, or 3,5-analogs in structure-activity relationship (SAR) studies or material design can lead to erroneous interpretations of biological activity or physical properties.

Quantitative Differentiation: N-(2,6-Dichlorophenyl)benzamide vs. Positional Isomers


Dihedral Angle Between Benzoyl and Aniline Rings: A Marker of Conformational Rigidity

The 2,6-dichloro substitution pattern forces a distinct non-planar geometry between the two aromatic rings, quantified by a dihedral angle of 56.8(1)° to 59.1(1)° in the asymmetric unit [1]. In stark contrast, the 2,4-isomer exhibits near co-planarity with a dihedral angle of only 2.6(2)° [2]. This structural divergence is a direct consequence of steric hindrance from the ortho-chlorine atoms, a feature absent in other isomers.

Crystallography Conformational Analysis Solid-State Chemistry

Melting Point Distinction Among Dichlorobenzamide Isomers

The melting point of N-(2,6-dichlorophenyl)benzamide is reported as 158-159 °C . This is significantly higher than the melting point of its 3,4-isomer, which melts at 145-146 °C , and higher than the 2,4-isomer for which no well-defined melting point is consistently reported, indicating potential polymorphic or purity issues .

Thermal Analysis Polymorph Screening Process Chemistry

Crystal Packing and Hydrogen-Bonding Network Directionality

In the solid state, N-(2,6-dichlorophenyl)benzamide forms infinite molecular chains propagated by N—H⋯O hydrogen bonds exclusively along the a-axis [1]. This contrasts with N-(2,4-dichlorophenyl)benzamide, where chains run along the [010] direction (b-axis) [2], and N-(2,3-dichlorophenyl)benzamide, where chains are oriented along the [001] direction (c-axis) [3]. The direction of supramolecular assembly is thus directly governed by the chlorine substitution pattern.

Crystal Engineering Supramolecular Chemistry Hydrogen Bonding

Unique Conformational Signature: Anti N-H and C=O Orientation

The N—H and C=O bonds of N-(2,6-dichlorophenyl)benzamide adopt an anti conformation to each other, a feature it shares with N-phenylbenzamide and other ortho-substituted analogs [1]. However, this is distinct from the syn conformation observed in N-(2,3-dichlorophenyl)benzamide, where the N—H bond is oriented syn to the chloro substituents [2]. This fundamental difference in the orientation of the hydrogen bond donor and acceptor affects the compound's ability to engage in intermolecular interactions.

Molecular Conformation Spectroscopy Drug Design

Optimal Application Scenarios for N-(2,6-Dichlorophenyl)benzamide Based on Differentiated Properties


Calibrant or Reference Standard in Conformational Analysis by X-ray Crystallography

Given its well-defined, non-planar geometry (dihedral angle ~57°) and anti conformation, N-(2,6-dichlorophenyl)benzamide serves as an excellent reference compound for calibrating X-ray diffractometers or validating computational chemistry models aimed at predicting the effects of ortho-substitution on molecular conformation [1].

Model Compound for Investigating Steric Effects in Hydrogen-Bonded Networks

The compound's unique hydrogen-bonded chain propagation along the a-axis, coupled with its sterically hindered amide group, makes it a valuable model for supramolecular chemists studying how steric bulk can dictate the directionality and dimensionality of non-covalent assemblies [1].

Crystallization Additive to Influence Crystal Habit and Polymorph Selection

Due to its distinct crystal packing and high melting point (158-159 °C) , N-(2,6-dichlorophenyl)benzamide can be used as a habit modifier or a template in co-crystallization experiments. Its ability to form robust N—H⋯O chains along a specific axis can be exploited to direct the growth of other organic crystals, a technique valuable in the pharmaceutical and agrochemical industries for controlling particle properties.

Negative Control in Structure-Activity Relationship (SAR) Studies of Benzamide Pharmacophores

In medicinal chemistry, the 2,6-dichloro substitution pattern creates a sterically hindered and conformationally restricted benzamide pharmacophore [1]. This compound can be strategically employed as a negative control or a selectivity probe to delineate the steric boundaries of a binding pocket when compared to the more planar and flexible 2,4- or 3,4-isomers [2].

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